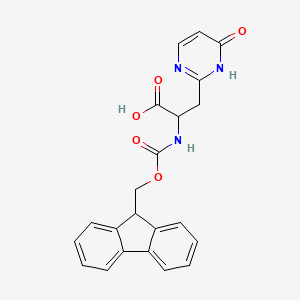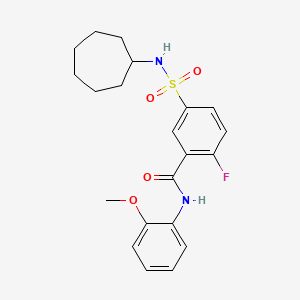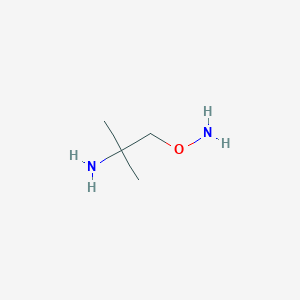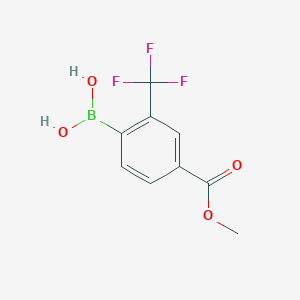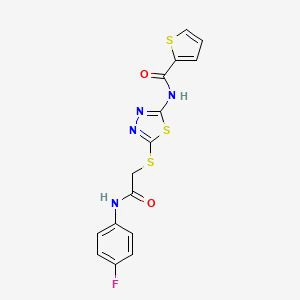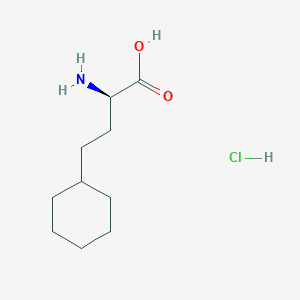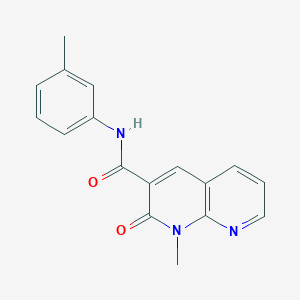
1-methyl-2-oxo-N-(m-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-methyl-2-oxo-N-(m-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide" belongs to a class of 1,8-naphthyridine derivatives, which have been extensively studied due to their diverse biological activities. Research has shown that derivatives of 2-oxo-1,8-naphthyridine-3-carboxylic acid exhibit potent gastric antisecretory properties , and various substitutions on the naphthyridine core have been explored to enhance these properties and explore other potential therapeutic uses.
Synthesis Analysis
The synthesis of 1,8-naphthyridine derivatives typically involves the formation of the naphthyridine ring followed by functionalization at various positions. For instance, a simple method for synthesizing 1-aryl-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamides has been developed, which involves the reaction of 3-(2-chloropyridin-3-yl)-N,N-dimethyl-3-oxopropanamide with aryl isocyanates in the presence of sodium hydride . Although the specific synthesis of "1-methyl-2-oxo-N-(m-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide" is not detailed in the provided papers, similar synthetic strategies could be applied with appropriate modifications to introduce the methyl and m-tolyl groups.
Molecular Structure Analysis
The molecular structure of 1,8-naphthyridine derivatives is characterized by a fused ring system that includes a naphthalene ring joined to a pyridine ring. The presence of various substituents, such as carboxamide groups, can significantly influence the molecule's electronic distribution and, consequently, its biological activity. For example, the introduction of a carboxamide group has been shown to confer cytotoxic activity against cancer cell lines , and specific substitutions can lead to high selectivity for cannabinoid-2 receptors .
Chemical Reactions Analysis
The reactivity of 1,8-naphthyridine derivatives is largely dependent on the functional groups present on the core structure. Carboxamide derivatives, in particular, have been synthesized and tested for various biological activities, including cytotoxicity against cancer cell lines and anti-inflammatory properties . The carboxamide group can also participate in further chemical reactions, potentially leading to a wide array of derivatives with diverse biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,8-naphthyridine derivatives are influenced by their molecular structure and the nature of their substituents. These properties can affect the compound's solubility, stability, and ability to interact with biological targets. For instance, the introduction of hydroxy groups has been shown to affect the antibacterial activity of certain naphthyridine derivatives . The specific physical and chemical properties of "1-methyl-2-oxo-N-(m-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide" would need to be determined experimentally, but it is likely that the compound would exhibit properties consistent with other structurally similar naphthyridine carboxamides.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
A study by Egawa et al. (1984) synthesized analogues of naphthyridine-3-carboxylic acid with substituted cyclic amino groups, finding certain compounds exhibited greater antibacterial activity than enoxacin, suggesting potential as antibacterial agents [Egawa et al., 1984]. Similarly, Santilli et al. (1975) explored naphthyridine-3-carboxylic acid esters, carbonitriles, and carboxamides, identifying derivatives with protective effects against E. coli infections in mice, indicating a pro-drug mechanism of action [Santilli et al., 1975].
Synthesis and Characterization
Khalifa et al. (2016) reported on the synthesis of chiral linear naphthyridine-3-carboxamides incorporating peptide linkages, testing their antimicrobial properties and emphasizing the role of structure in biological activity [Khalifa et al., 2016]. Natsugari et al. (1999) synthesized cyclic analogues of naphthyridine-6-carboxamide, investigating their antagonistic activities and potential effects on bladder functions, showcasing the therapeutic applications of naphthyridine derivatives [Natsugari et al., 1999].
Chemical Properties and Reactions
Hamada et al. (1971) improved the synthesis of naphthyridine derivatives through methylation with dimethyl sulfoxide, contributing to the understanding of naphthyridine's chemical reactivity and potential for modification [Hamada et al., 1971]. Deady and Devine (2006) explored novel heterocyclic systems derived from aminonaphthyridinones, opening pathways for the development of new chemical entities with potential biological activities [Deady & Devine, 2006].
Eigenschaften
IUPAC Name |
1-methyl-N-(3-methylphenyl)-2-oxo-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-11-5-3-7-13(9-11)19-16(21)14-10-12-6-4-8-18-15(12)20(2)17(14)22/h3-10H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVRCTACTQURKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-2-oxo-N-(m-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxy-5-(trifluoromethyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3011349.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B3011352.png)
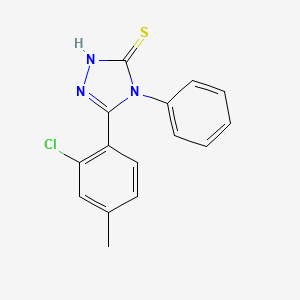
![2-(benzylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3011355.png)
![2,4-dichloro-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3011357.png)
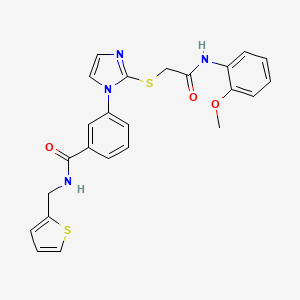
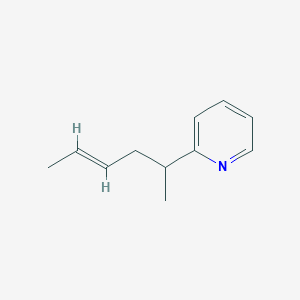
![1-[2-(Hydroxymethyl)-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-5-yl]prop-2-en-1-one](/img/structure/B3011361.png)
